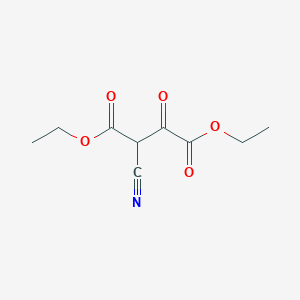

Diethyl 2-cyano-3-oxosuccinate

Overview

Description

Diethyl 2-cyano-3-oxosuccinate is a simple diester that was first reported in 1901 . It has been characterized using a full range of spectroscopic methods, including UV, IR, 1H, and 13C NMR spectra . In solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form .

Synthesis Analysis

The compound is swiftly obtained via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The synthesis of this compound is not new .Molecular Structure Analysis

The X-ray structures determined for all simple 2-oxosuccinates showed only the enol form packed as hydrogen-bonded dimer stacks . The UV spectrum of the compound showed an absorption wavelength at 282 nm, while its IR spectrum demonstrated a strong and sharp C≡N absorption at 2227 cm−1 and three strong C=O absorption bands at 1742, 1667, and 1610 cm−1 .Chemical Reactions Analysis

The compound shows a keto–enol equilibrium strongly shifted to the enol form . This equilibrium is evident in various spectroscopic methods .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.19 . Its UV spectrum shows an absorption wavelength at 282 nm, and its IR spectrum demonstrates a strong and sharp C≡N absorption at 2227 cm−1 and three strong C=O absorption bands at 1742, 1667, and 1610 cm−1 . In addition, there is a broad absorption band at 2500–3300 cm−1 with four narrow low-intensity peaks .Scientific Research Applications

I have conducted a search for the scientific research applications of Diethyl 2-cyano-3-oxosuccinate, but unfortunately, the available information is limited and does not provide a comprehensive analysis covering six to eight unique applications. The compound is used in organic synthesis, particularly as a radical acceptor in cascade reactions, which can be useful for constructing various important heterocycles and carbocycles . However, detailed information on specific applications in fields such as pharmaceutical research or material science is not readily available in the search results.

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that in solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form . This equilibrium may play a role in its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Diethyl 2-Cyano-3-oxosuccinate are currently unknown. It’s worth noting that the compound has been used in the synthesis of heterocycles , which are key components of many bioactive compounds.

Result of Action

The compound’s keto-enol equilibrium in solution suggests that it may have the potential to interact with various biological targets.

Action Environment

The action of Diethyl 2-Cyano-3-oxosuccinate may be influenced by various environmental factors. For instance, the keto-enol equilibrium of the compound is likely to be affected by the pH of the environment . .

properties

IUPAC Name |

diethyl 2-cyano-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSVKFGREWPODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303213 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-cyano-3-oxosuccinate | |

CAS RN |

134541-15-4 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most significant structural characteristic of Diethyl 2-cyano-3-oxosuccinate in solution?

A1: Spectroscopic analyses, including UV, IR, 1H, and 13C NMR, reveal that Diethyl 2-cyano-3-oxosuccinate exists predominantly in its enol form while in solution. This finding is further corroborated by X-ray crystallography, which shows the compound solely in its enol form within its crystal structure. []

Q2: How is the enol form of Diethyl 2-cyano-3-oxosuccinate organized in its solid state?

A2: X-ray crystallography studies demonstrate that the enol form of Diethyl 2-cyano-3-oxosuccinate arranges itself into dimer stacks held together by hydrogen bonds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.